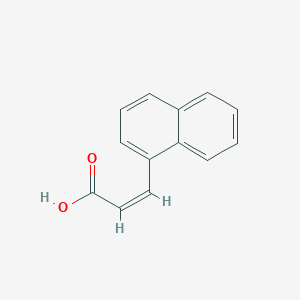

3-(1-Naphthyl)acrylic acid

描述

3-(1-Naphthyl)acrylic acid, also known as 2-Propenoic acid, 3-(1-naphthalenyl)-, is an organic compound with the molecular formula C13H10O2. It is a derivative of acrylic acid where the hydrogen atom on the vinyl group is replaced by a 1-naphthyl group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions: 3-(1-Naphthyl)acrylic acid can be synthesized through several methods. One common method involves the Knoevenagel condensation reaction between 1-naphthaldehyde and malonic acid in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve similar condensation reactions but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and purity .

化学反应分析

Types of Reactions: 3-(1-Naphthyl)acrylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert it into 3-(1-naphthyl)propionic acid.

Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the naphthyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products:

Oxidation: Naphthoquinones.

Reduction: 3-(1-Naphthyl)propionic acid.

Substitution: Various substituted naphthyl derivatives.

科学研究应用

Pharmaceutical Applications

3-(1-Naphthyl)acrylic acid is primarily recognized as a pharmaceutical intermediate . Its structural properties allow it to participate in the synthesis of various bioactive compounds. The compound's ability to serve as a building block in drug development is significant due to its potential therapeutic effects.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can exhibit anticancer properties . For instance, compounds synthesized from this acid have shown promising results in inhibiting tumor growth in vitro. Studies indicate that modifications to the naphthyl group can enhance the efficacy and selectivity of these compounds against cancer cells.

Material Science Applications

In material science, this compound is utilized in the development of polymer materials . Its ability to form polymers through radical polymerization makes it valuable in creating materials with specific properties.

The compound has also been studied for its photochemical properties . Its ability to absorb UV light makes it suitable for applications in phototherapy and as a photosensitizer in photodynamic therapy (PDT).

Case Study: Photodynamic Therapy

In PDT, this compound derivatives have been investigated for their effectiveness in targeting cancer cells when activated by light. Research shows that these compounds can produce reactive oxygen species (ROS) upon light exposure, leading to cell death in malignant tissues.

Electrochemical Applications

Recent studies have explored the use of this compound in the development of electrochemical sensors . The compound can be incorporated into sensor designs to detect various biomolecules due to its electroactive nature.

Table: Electrochemical Properties

| Property | Value |

|---|---|

| Redox Potential | Variable (depends on modification) |

| Application | Biosensors |

These sensors are particularly useful in biomedical applications where real-time monitoring of biomolecules is critical.

作用机制

The mechanism of action of 3-(1-Naphthyl)acrylic acid involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context of use .

相似化合物的比较

- 3-(2-Naphthyl)acrylic acid

- 3-(4-Methoxy-1-naphthyl)acrylic acid

- 3-(2,3-Dichlorophenyl)acrylic acid

Comparison: 3-(1-Naphthyl)acrylic acid is unique due to its specific naphthyl substitution, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

生物活性

3-(1-Naphthyl)acrylic acid, with the chemical formula C₁₃H₁₀O₂, is an unsaturated carboxylic acid that has garnered interest in various fields, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its potential therapeutic properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a naphthalene ring attached to an acrylic acid moiety. The unique structural arrangement contributes to its reactivity and biological properties. The compound can be synthesized through several methods, primarily involving the reaction of naphthalene derivatives with acrylic acid under specific conditions.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines, particularly breast cancer cells such as MCF-7 and MDA-MB-231. For example, compounds derived from this compound have shown significant antiproliferative effects with IC₅₀ values ranging from 10 to 33 nM against these cell lines .

The mechanism of action appears to involve the inhibition of tubulin polymerization, which is critical for mitosis. This was evidenced by flow cytometry studies showing that certain derivatives arrested cells in the G₂/M phase of the cell cycle, leading to apoptosis .

Enzyme Inhibition

Additionally, this compound has been reported to inhibit specific enzymes involved in various metabolic pathways. This inhibition can lead to altered cellular functions and may contribute to its observed anticancer effects. The exact targets remain under investigation but are believed to include enzymes involved in cell signaling and proliferation.

Case Study: Antiproliferative Activity

A study focused on the antiproliferative effects of several derivatives of this compound highlighted their potency against cancer cells. The results indicated that compounds with modifications at specific positions on the naphthalene ring exhibited enhanced biological activity compared to unmodified versions. Table 1 summarizes the IC₅₀ values for selected compounds:

| Compound | IC₅₀ (nM) | Cell Line | Mechanism |

|---|---|---|---|

| Compound 9h | 10 | MCF-7 | Tubulin inhibition |

| Compound 9q | 23 | MDA-MB-231 | G₂/M phase arrest |

| Compound 10p | 33 | MCF-7 | Apoptotic induction |

Antimicrobial Activity

Another area of interest is the antimicrobial activity of compounds derived from this compound. Research has shown that certain derivatives possess mild to moderate antibacterial properties against both Gram-positive and Gram-negative bacteria . For instance, synthesized compounds were tested against Staphylococcus aureus and Escherichia coli, yielding promising results that suggest potential applications in treating bacterial infections.

The biological activity of this compound can be attributed to its ability to interact with molecular targets within cells. The acrylic acid functionality allows it to participate in various chemical reactions, while the naphthyl group enhances its interaction with biological molecules.

- Inhibition of Tubulin Polymerization : By binding to tubulin at the colchicine site, it disrupts microtubule formation necessary for mitosis.

- Enzyme Interactions : It may inhibit enzymes involved in cancer cell metabolism and proliferation pathways.

属性

IUPAC Name |

(E)-3-naphthalen-1-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H,(H,14,15)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXMLUUYWNHQOR-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13026-12-5 | |

| Record name | 3-(1-Naphthyl)acrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013026125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthaleneacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1-naphthyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 8-halo substituents on the naphthyl ring affect the acidity of 3-(1-Naphthyl)propiolic acid and its reactivity in esterification reactions?

A1: Research indicates that introducing 8-bromo or 8-chloro substituents on the naphthyl ring of 3-(1-Naphthyl)propiolic acid leads to a decrease in acidity compared to the unsubstituted parent compound. This is evidenced by the lower pKa values observed for the 8-halo substituted derivatives in 80% (w/w) 2-methoxyethanol–water at 25 °C. [] This phenomenon is attributed to a reversed dipolar effect, where the electron-withdrawing nature of the halogen substituents destabilizes the conjugate base.

Q2: Does the presence of 8-halo substituents on the naphthyl ring have any steric influence on the alkaline hydrolysis of methyl 3-(1-Naphthyl)propiolates?

A2: Interestingly, research suggests that the presence of 8-halo substituents on the naphthyl ring does not cause significant steric hindrance during the alkaline hydrolysis of the corresponding methyl esters. [] Although the 8-halo substituents retard the reaction rate, this effect is primarily attributed to the electronic influence (reversed dipolar effect) rather than steric bulk. This conclusion is supported by the agreement between experimental rate data and predictions based on electronic effects alone.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。